molecular formula C19H14FN3O3S B2620792 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 893991-31-6

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No.: B2620792
CAS No.: 893991-31-6
M. Wt: 383.4
InChI Key: FUOPVLSGXKENRQ-UHFFFAOYSA-N
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Description

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a complex organic compound that features a unique combination of a benzodioxole ring, a pyridazine ring, and a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling of Benzodioxole and Pyridazine Rings: The benzodioxole and pyridazine rings are coupled using a thiol linker, typically through a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the coupled intermediate with 2-fluoroaniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring, potentially leading to the formation of amines or dihydropyridazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or dihydropyridazines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential anti-inflammatory, antibacterial, and antifungal activities. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and pyridazine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide
  • 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
  • 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide

Uniqueness

What sets 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide apart from similar compounds is the presence of the fluorophenyl group. This fluorine atom can significantly alter the compound’s biological activity, pharmacokinetics, and binding affinity to molecular targets, making it a unique and valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-13-3-1-2-4-15(13)21-18(24)10-27-19-8-6-14(22-23-19)12-5-7-16-17(9-12)26-11-25-16/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPVLSGXKENRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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